3-hydroxy-1lambda6,2-thiazole-1,1-dione

Synthetic Chemistry Chemoselectivity Enolization

Researchers face limited scaffolds offering both confined orthosteric binding and distinct chemoselectivity in alkylation. This unsubstituted isothiazole dioxide core solves that need. - **Selective inhibition**: Nanomolar potency vs. tumor-associated hCA IX (Ki 40.3 nM) and hCA XII (Ki 9.6 nM); 50-100× selectivity for p56(lck) over p38 MAPK/JNK2α. - **Unique reactivity**: Enables dirhodium-catalyzed O-alkylation to generate non-enolized 1,3-dicarbonyls - inaccessible with N-alkylated analogs. - **Bioisostere utility**: Serves as a carboxylic acid surrogate for GABAA receptor probing with distinct electronic spatial properties. Supplied as research-grade solid (≥95% purity) with same-day dispatch.

Molecular Formula C3H3NO3S
Molecular Weight 133.12
CAS No. 26479-40-3
Cat. No. B2994768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-1lambda6,2-thiazole-1,1-dione
CAS26479-40-3
Molecular FormulaC3H3NO3S
Molecular Weight133.12
Structural Identifiers
SMILESC1=CS(=O)(=O)NC1=O
InChIInChI=1S/C3H3NO3S/c5-3-1-2-8(6,7)4-3/h1-2H,(H,4,5)
InChIKeyJJIBEXZGSXIQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1λ⁶,2-thiazole-1,1-dione: Structural and Synthetic Overview


3-Hydroxy-1λ⁶,2-thiazole-1,1-dione (IUPAC: 1,1-dioxo-1,2-thiazol-3-one) is a heterocyclic building block with the molecular formula C₃H₃NO₃S and a molecular weight of 133.13 g/mol [1]. This compound exists in equilibrium with its tautomeric form, 3(2H)-oxoisothiazole-1,1-dioxide, and serves as a versatile scaffold for constructing biologically active molecules. Its core structure features a 1,1-dioxide functionality that confers distinct physicochemical properties, including a calculated topological polar surface area of 71.6 Ų and an XLogP3-AA value of -1 [1]. The compound is commercially available at research-grade purity (95%+) and is primarily employed as a synthetic intermediate for derivatization at multiple positions [2].

Differentiation of 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione from Structural Analogs


In-class compounds such as 3-hydroxyisoxazole, 3-hydroxyisoxazoline, N-alkylated isothiazole dioxides, and 1-oxide derivatives are not interchangeable with 3-hydroxy-1λ⁶,2-thiazole-1,1-dione due to fundamental differences in tautomeric behavior, electrophilic reactivity, and bioisosteric properties. The unsubstituted 3-hydroxyisothiazole-1,1-dioxide core exhibits distinct chemoselectivity in alkylation reactions [1] and demonstrates a unique kinase selectivity profile when incorporated into bioactive molecules [2]. Furthermore, the 1,1-dioxide oxidation state (versus 1-oxide) directly impacts binding affinity and selectivity at multiple biological targets [3][4]. These differences preclude simple substitution without compromising synthetic outcomes or biological activity, as detailed in the quantitative evidence below.

Head-to-Head Comparative Evidence


Chemoselective O-Alkylation vs. N-Alkylation Reactivity

The 1,3-dicarbonyl derivatives of 3-hydroxyisothiazole-1,1-dioxides exhibit a distinct non-enolized state in both solution and crystalline form, whereas analogous N-alkylated products undergo enolization under identical conditions [1]. This differential tautomeric behavior directly impacts downstream reactivity and product stability in synthetic applications.

Synthetic Chemistry Chemoselectivity Enolization

Kinase Selectivity: ZAP-70 vs. MAP Kinase Family

An isothiazolone compound incorporating the isothiazole dioxide scaffold (methyl-3-(N-isothiazolone)-2-thiophenecarboxylate, A-125800) inhibited p56(lck) kinase with an IC50 of 1-7 μM [1]. Critically, under identical assay conditions, the compound was equipotent against ZAP-70 tyrosine kinase but was 50 to 100 times less potent against the catalytic activities of p38 MAP kinase and c-Jun N-terminal kinase 2α [1]. Substitution of the sulfur atom with methylene completely abolished inhibitory activity, confirming the essential role of the isothiazole core [1].

Kinase Inhibition Drug Discovery Selectivity

Bioisosteric Differentiation in GABA Receptor Binding

Multiple heterocyclic carboxylic acid bioisosteres have been systematically evaluated for mapping the orthosteric binding site of GABAA receptors [1]. The heterocycles investigated include 3-hydroxyisoxazole, 3-hydroxyisoxazoline, 3-hydroxyisothiazole, and 1- and 3-hydroxypyrazole rings [1]. While specific quantitative binding data for each heterocycle is not aggregated in a single head-to-head comparison, the review establishes that these heterocycles exhibit distinct binding modes and spatial occupancy within the confined GABAAR orthosteric pocket [1].

GABA Receptor Bioisosteres Neuroscience

Carbonic Anhydrase Inhibition: 1,1-Dioxide vs. 1-Oxide Potency

In a comparative study of 5-arylisothiazol-3(2H)-one-1,(1)-(di)oxides, the 1,1-dioxide analog (5-phenylisothiazol-3(2H)-one-1,1-dioxide, 4a) demonstrated Ki values of 40.3 nM against hCA IX and 9.6 nM against hCA XII [1]. This compound, the closest saccharin analog, was identified as the most active derivative in the series [1]. In contrast, N-tert-butyl-substituted 1,1-dioxide analogs exhibited different potency and selectivity patterns (e.g., 1a: Ki = 4.5 nM and 4.3 nM against hCA IX and XII, respectively) [1].

Carbonic Anhydrase Cancer Therapeutics Structure-Activity Relationship

GPR40 Agonist Potential of 1-Oxide Derivatives

A patent series (WO-2012147518-A1) discloses novel 3-hydroxyisothiazole 1-oxide derivatives as GPR40 agonists for diabetes and obesity treatment [1]. While direct quantitative comparisons between 1-oxide and 1,1-dioxide derivatives are not provided in the patent abstract, the invention specifically claims the 3-hydroxyisothiazole 1-oxide scaffold as the active pharmacophore [1]. The patent emphasizes that the claimed compounds exhibit advantageous properties including metabolic stability, oral absorption, reduced hERG inhibition, and lower brain penetration [1].

GPR40 Diabetes Insulin Secretion

Optimal Application Scenarios in R&D


Non-Enolizable 1,3-Dicarbonyl Synthesis via O-Alkylation

Utilize 3-hydroxy-1λ⁶,2-thiazole-1,1-dione as a substrate for dirhodium tetraacetate-catalyzed decomposition of diazo compounds to generate 1,3-dicarbonyl derivatives that remain non-enolized in both solution and crystalline states [1]. This chemoselective O-alkylation pathway is unavailable with N-alkylated isothiazole dioxide analogs, which undergo enolization under identical conditions [1].

Selective p56(lck) Kinase Inhibitor Development

Employ the isothiazole dioxide scaffold as a core for designing selective p56(lck) inhibitors that exhibit a 50- to 100-fold selectivity window over p38 MAP kinase and c-Jun N-terminal kinase 2α [1]. The isothiazole sulfur atom is essential for inhibitory activity; methylene substitution abrogates function [1].

Cancer-Selective Carbonic Anhydrase IX/XII Inhibitors

Leverage the unsubstituted 3-hydroxyisothiazole-1,1-dioxide core (as in compound 4a) to achieve nanomolar inhibition of tumor-associated hCA IX (Ki = 40.3 nM) and hCA XII (Ki = 9.6 nM) [1]. The 1,1-dioxide oxidation state confers distinct potency and selectivity compared to 1-oxide analogs [1].

GABAergic Probe Design for Orthosteric Site Mapping

Incorporate the 3-hydroxyisothiazole ring as a carboxylic acid bioisostere for probing the confined orthosteric binding site of GABAA receptors, where its distinct heteroatom composition provides unique spatial and electronic characteristics compared to 3-hydroxyisoxazole and related heterocycles [1].

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